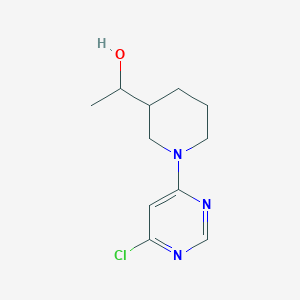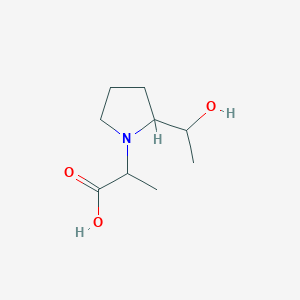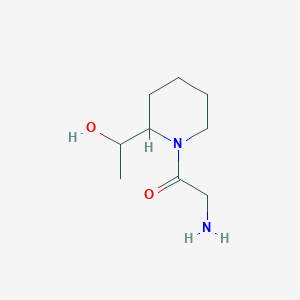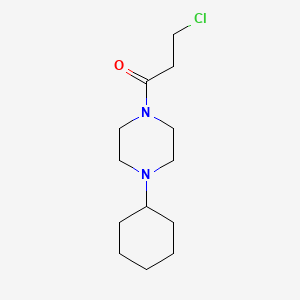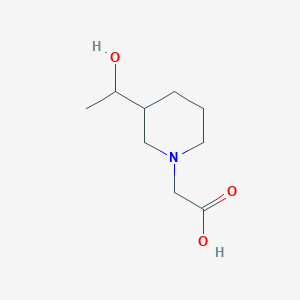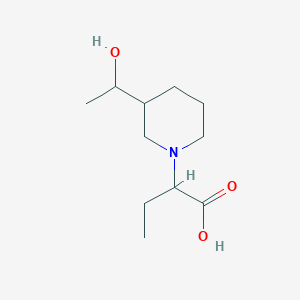
2-chloro-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
“2-chloro-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one” is a chemical compound. It is primarily used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology test reagents . The compound is also available for pharmaceutical testing .
Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in “this compound” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Piperazine derivatives have been synthesized and evaluated for various biological activities. For instance, compounds featuring indoline and piperazine structures have been investigated as mixed D(2)/D(4) receptor antagonists, highlighting their potential in neuropharmacological research (He Zhao et al., 2002).
Antimicrobial and Anti-inflammatory Activities
- Novel piperazine-based compounds have shown significant antimicrobial and anti-inflammatory properties. For example, certain 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone derivatives exhibited in-vitro and in-vivo anti-inflammatory activity, suggesting their use in developing new therapeutic agents (Aejaz Ahmed et al., 2017).
Antitumor Activity
- Piperazine amide moieties have been incorporated into 1,2,4-triazine derivatives and investigated for their antitumor activity against breast cancer cells, indicating the potential of piperazine derivatives in cancer therapy (L. Yurttaş et al., 2014).
Allosteric Enhancers of Receptors
- Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes has explored their function as potent allosteric enhancers of the A1 adenosine receptor, showcasing the versatility of piperazine derivatives in modulating receptor activity (R. Romagnoli et al., 2008).
Novel Synthesis Routes
- Innovative synthesis routes for piperazine derivatives have been developed, such as the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, demonstrating the compound's potential in medicinal chemistry and drug development (S. Shahinshavali et al., 2021).
Wirkmechanismus
The compound’s mode of action would depend on its specific targets in the body. It could potentially interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, altering cell membrane permeability, or affecting signal transduction pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on factors such as its chemical structure, formulation, route of administration, and the individual’s physiological characteristics .
The compound’s action could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors could affect the compound’s stability, solubility, and bioavailability .
Biochemische Analyse
Biochemical Properties
2-chloro-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cysteine-reactive proteins, forming covalent bonds that can modulate protein function . Additionally, it may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acid phosphatase, an enzyme involved in phosphate metabolism . By modulating enzyme activity, the compound can alter cellular metabolic flux and impact overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further influence cellular processes . The effects on metabolic flux and metabolite levels are important considerations in understanding the compound’s overall impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cells can affect its accumulation and activity, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effect on cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(thian-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2OS/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRDWWORWMPUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
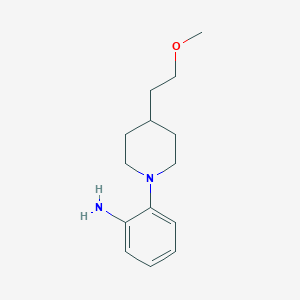
![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
